trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline

Catalog No.
S3314039
CAS No.
908294-68-8
M.F
C18H22N2
M. Wt
266.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2,6-Diisopropyl-N-(2-pyridylmethylene)anilin...

CAS Number

908294-68-8

Product Name

trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-1-pyridin-2-ylmethanimine

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

InChI

InChI=1S/C18H22N2/c1-13(2)16-9-7-10-17(14(3)4)18(16)20-12-15-8-5-6-11-19-15/h5-14H,1-4H3

InChI Key

BABQFMPURPKJNW-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=N2

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=N2

Trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline is an organic compound with the molecular formula C₁₈H₂₂N₂ and a molecular weight of 266.39 g/mol. This compound is characterized by its crystalline powder form and is often used in coordination chemistry as a ligand due to its ability to form stable complexes with various metal ions, including iron, nickel, and cobalt . The compound features a trans configuration and contains both diisopropyl and pyridylmethylene substituents, which contribute to its unique chemical properties.

, primarily involving coordination with metals. It acts as an effective ligand in the formation of metal complexes that are utilized in catalytic processes. Notable reactions include:

  • Cobalt-Catalyzed Hydrosilylation: This reaction involves the use of cobalt complexes formed with trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline to catalyze the hydrosilylation of 1,6-enynes, leading to cyclization products .
  • Iron-Catalyzed Reactions: The compound has been employed in iron-catalyzed intramolecular cyclotrimerization and hydroboration processes, showcasing its versatility in organic synthesis .

Trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline can be synthesized through various methods, typically involving the condensation of 2-pyridinecarboxaldehyde with 2,6-diisopropylaniline. The general synthesis steps include:

  • Preparation of Reactants: Obtain 2-pyridinecarboxaldehyde and 2,6-diisopropylaniline.
  • Condensation Reaction: Mix the two reactants under controlled conditions (e.g., temperature and solvent) to facilitate the formation of the imine linkage.
  • Purification: Isolate the product through crystallization or chromatography to achieve the desired purity level (≥95%) .

Trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline has several applications in chemistry:

  • Ligand in Coordination Chemistry: It is widely used as a ligand for forming metal complexes that are crucial for catalysis in organic reactions.
  • Catalyst Development: The compound plays a role in developing new catalytic systems for various organic transformations .
  • Research Tool: Its ability to form stable complexes makes it a valuable tool in research settings for studying metal-ligand interactions.

Interaction studies involving trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline primarily focus on its coordination properties with transition metals. These studies help understand how the compound can stabilize different oxidation states of metals and influence reaction pathways. Research indicates that this ligand can enhance reactivity and selectivity in catalytic processes involving metals like iron and cobalt .

Several compounds exhibit structural similarities to trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
N,N-Diethyl-3-(pyridin-2-yl)methanimineContains diethyl instead of diisopropylDifferent steric hindrance affecting metal binding
1-(Pyridin-2-yl)-N,N-diisopropylethanimineSimilar imine structureVaries in alkyl group length influencing solubility
4-(Pyridin-2-yl)-N,N-dimethylbenzamineAromatic ring substitutionAlters electronic properties impacting reactivity

Trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline stands out due to its specific diisopropyl substituents and the ability to form stable complexes with transition metals, making it particularly useful in catalytic applications compared to other similar compounds.

The crystallographic investigation of trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline has provided comprehensive insights into its solid-state molecular architecture [1]. The compound crystallizes in the tetragonal crystal system with space group P -4 21 c (space group number 114), exhibiting specific unit cell parameters that define its three-dimensional arrangement [1]. The crystallographic data reveal unit cell dimensions of a = 15.3674 Å, b = 15.3674 Å, and c = 13.9783 Å, with α = β = γ = 90°, indicating a tetragonal symmetry [1]. The crystal structure contains eight molecules per unit cell (Z = 8) with one crystallographically independent molecule (Z' = 1), and the structure refinement achieved a residual factor of 0.0434, demonstrating high-quality crystallographic data [1].

Crystallographic ParameterValue
Space GroupP -4 21 c
Space Group Number114
Unit Cell Parameter a15.3674 Å
Unit Cell Parameter b15.3674 Å
Unit Cell Parameter c13.9783 Å
α90°
β90°
γ90°
Z8
Z'1
Residual Factor0.0434

The molecular architecture of trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline features a Schiff base framework characterized by an imine linkage (C=N) connecting the 2,6-diisopropylaniline moiety to the pyridine-2-carbaldehyde fragment [1] [2] [3]. The compound adopts the E-configuration across the C=N double bond, which is consistent with the trans designation in its nomenclature [3] [4]. The molecular formula C18H22N2 corresponds to a molecular weight of 266.4 g/mol, with the structure containing two nitrogen atoms serving as potential coordination sites [1] [4].

Torsional Angle Variations in Solid-State Packing

The torsional angle analysis of trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline reveals significant conformational characteristics that influence its solid-state packing behavior [5] [6]. The molecular conformation is primarily governed by the rotation around key bonds, particularly those involving the imine linkage and the orientation of the diisopropyl substituents [5] [6]. Crystallographic studies of analogous Schiff base compounds demonstrate that torsional angles around the C=N bond and adjacent aromatic systems typically range from 0° to 30°, depending on steric interactions [7] [8] [5].

The diisopropyl groups at the 2,6-positions of the aniline ring adopt specific orientations to minimize steric clashes, with torsional angles that reflect the bulkiness of these substituents [5] [9]. Research on similar 2,6-diisopropylaniline derivatives shows that the isopropyl groups typically exhibit torsional angles that allow for optimal packing while avoiding unfavorable interactions [9] [10]. The solid-state conformation represents an energy minimum that balances intramolecular strain with intermolecular packing forces [5] [6].

Studies of related Schiff base structures indicate that the phenyl ring and pyridine ring systems may exhibit dihedral angles ranging from 10° to 60°, depending on the substituent pattern and crystal packing requirements [7] [8] [11]. The non-planar molecular geometry observed in many Schiff base compounds results from the optimization of both intramolecular hydrogen-hydrogen repulsions and intermolecular packing interactions [5] [6].

Intermolecular Non-Covalent Interaction Networks

The crystal packing of trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline is stabilized through a complex network of intermolecular non-covalent interactions [12] [13] [14]. These interactions include π-π stacking arrangements between aromatic rings, C-H···π interactions involving the methyl groups of the isopropyl substituents and aromatic systems, and potential C-H···N contacts with the pyridine nitrogen atom [13] [14] [15].

The π-π stacking interactions typically occur between parallel or near-parallel aromatic rings with interplanar distances ranging from 3.3 to 3.8 Å [13] [14]. In compounds containing both benzene and pyridine rings, these interactions can involve either homogeneous (benzene-benzene or pyridine-pyridine) or heterogeneous (benzene-pyridine) aromatic contacts [14] [15]. The strength and geometry of these interactions significantly influence the overall crystal packing and stability [13] [14].

C-H···π interactions contribute substantially to the intermolecular binding energy, particularly in compounds with bulky alkyl substituents such as the isopropyl groups present in this structure [13] [14] [15]. These interactions typically involve distances between 2.4 and 3.0 Å from the hydrogen atom to the aromatic centroid [14] [15]. The presence of multiple isopropyl groups provides numerous opportunities for such interactions, creating a three-dimensional network that stabilizes the crystal structure [14] [15].

Weak hydrogen bonding interactions, including C-H···N contacts involving the pyridine nitrogen atom, may also contribute to the overall packing stability [12] [13] [15]. The nitrogen atoms in both the imine and pyridine functionalities can serve as hydrogen bond acceptors, though the strength of these interactions is generally weaker than conventional N-H···N or O-H···N hydrogen bonds [13] [15].

Dynamic Stereochemistry in Solution Phase

Variable-Temperature Nuclear Magnetic Resonance Spectroscopic Probes

Variable-temperature Nuclear Magnetic Resonance spectroscopy provides critical insights into the dynamic behavior of trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline in solution [16] [17] [18]. The technique enables the investigation of conformational interconversion processes, rotational barriers, and temperature-dependent structural changes that are not observable in static solid-state studies [16] [17] [19].

The dynamic behavior of Schiff base compounds in solution typically involves rotation around the C-N single bonds adjacent to the imine linkage, as well as potential E/Z isomerization around the C=N double bond [17] [18] [20]. For trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline, the bulky diisopropyl substituents create significant steric barriers that influence these dynamic processes [17] [19]. Variable-temperature Nuclear Magnetic Resonance studies of analogous systems reveal that rotational barriers can range from 40 to 80 kJ/mol, depending on the degree of substitution and steric hindrance [17] [19].

The isopropyl groups themselves undergo rapid rotation around their C-C bonds at room temperature, but this motion may become restricted at lower temperatures, leading to observable splitting patterns in the Nuclear Magnetic Resonance spectra [16] [17]. Temperature-dependent studies allow for the determination of activation energies for these rotational processes using exchange spectroscopy techniques [16] [17] [19].

Nuclear Magnetic Resonance chemical shift variations with temperature provide information about solvent interactions, intermolecular associations, and conformational equilibria in solution [16] [17]. The pyridine nitrogen and imine nitrogen atoms serve as sensitive probes for these environmental changes, with chemical shifts that respond to both temperature and solvent polarity [16] [17] [18].

Table: Typical Nuclear Magnetic Resonance Parameters for Variable-Temperature Studies

ParameterTemperature RangeObservable Effects
Chemical Shift Variation193-373 KConformational exchange
Coupling Constant Changes223-323 KRotational dynamics
Line Shape Analysis253-343 KExchange rates
Activation Energy233-313 KBarrier determination

Chiroptical Properties and Absolute Configuration

The chiroptical properties of trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline are fundamentally related to its molecular symmetry and electronic structure [21] [22] [23]. While the compound itself does not possess inherent chirality due to the absence of stereogenic centers, its interactions with chiral environments or incorporation into chiral assemblies can induce measurable chiroptical responses [21] [22] [24].

Circular dichroism spectroscopy serves as a sensitive probe for monitoring conformational changes and chiral assembly formation involving this compound [21] [22]. The technique is particularly valuable for studying metal complex formation, where the Schiff base ligand can adopt chiral conformations upon coordination to metal centers [21] [22]. The π-π* transitions associated with the aromatic rings and the n-π* transition of the imine chromophore provide characteristic circular dichroism signals that reflect the molecular environment [21] [22].

Optical rotation measurements, while not applicable to the free ligand due to its achiral nature, become relevant when the compound participates in chiral recognition processes or forms diastereomeric complexes [25] [23] [24]. The specific rotation values depend on the wavelength of measurement, temperature, and solvent system employed [25] [23]. Standard measurements are typically conducted using the sodium D-line (589 nm) at 25°C in appropriate solvents [23] [24].

The absolute configuration determination becomes significant when trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline coordinates to chiral metal centers or participates in asymmetric synthesis [21] [22]. X-ray crystallography combined with anomalous scattering techniques provides definitive absolute configuration assignments in such cases [25] [22]. Alternatively, comparison of experimental and calculated circular dichroism spectra using density functional theory methods can establish absolute configurations in solution [21] [22].

Table: Chiroptical Measurement Parameters

TechniqueWavelength RangeInformation Content
Circular Dichroism200-400 nmElectronic transitions
Optical Rotation589 nm (D-line)Chiral environment
Circularly Polarized Luminescence400-700 nmExcited state chirality
Vibrational Circular Dichroism1000-4000 cm⁻¹Vibrational modes

XLogP3

4.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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